molecular formula C17H17N B14583615 Pyrrolidine, 3-(diphenylmethylene)- CAS No. 61334-11-0

Pyrrolidine, 3-(diphenylmethylene)-

Cat. No.: B14583615
CAS No.: 61334-11-0
M. Wt: 235.32 g/mol
InChI Key: VFURWZYTANHXQC-UHFFFAOYSA-N
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Description

Pyrrolidine, 3-(diphenylmethylene)- is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a diphenylmethylene group attached to the third carbon of the pyrrolidine ring. Pyrrolidine itself is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-(diphenylmethylene)- typically involves the reaction of pyrrolidine with benzophenone under specific conditions. One common method is the condensation reaction where pyrrolidine reacts with benzophenone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques such as distillation and crystallization are often employed .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 3-(diphenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids, depending on the specific reaction conditions .

Scientific Research Applications

Pyrrolidine, 3-(diphenylmethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 3-(diphenylmethylene)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: Pyrrolidine, 3-(diphenylmethylene)- stands out due to its diphenylmethylene group, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with a broader range of biological targets compared to its analogs .

Properties

CAS No.

61334-11-0

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

3-benzhydrylidenepyrrolidine

InChI

InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(16-11-12-18-13-16)15-9-5-2-6-10-15/h1-10,18H,11-13H2

InChI Key

VFURWZYTANHXQC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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